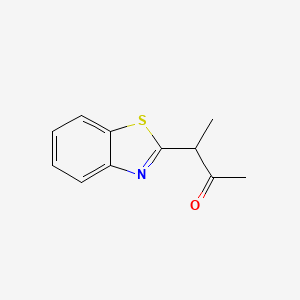

3-(1,3-苯并噻唑-2-基)丁酮

货号 B1267540

CAS 编号:

6269-44-9

分子量: 205.28 g/mol

InChI 键: ZZDKCNNIPGACNK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(1,3-Benzothiazol-2-yl)butan-2-one” is a chemical compound with the molecular formula C11H11NOS. It has a molecular weight of 205.28 . This compound is used for research purposes .

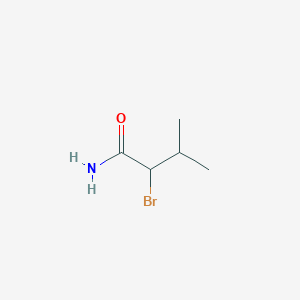

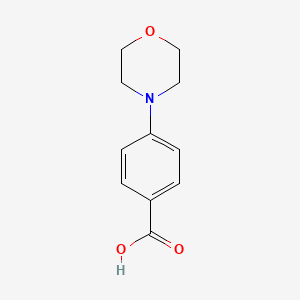

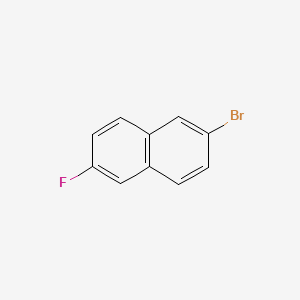

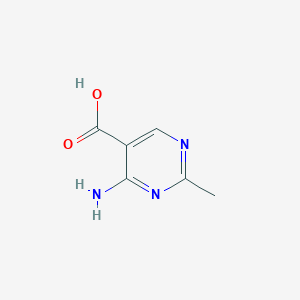

Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzothiazol-2-yl)butan-2-one” consists of a benzothiazole ring attached to a butanone group . The benzothiazole ring is a heterocyclic compound, containing both sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

“3-(1,3-Benzothiazol-2-yl)butan-2-one” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .科学研究应用

Application in Medicinal Chemistry: Antibacterial Agents

- Summary of the Application : 3-(1,3-Benzothiazol-2-yl)butan-2-one compounds were synthesized and screened for their inherent antibacterial potential .

- Methods of Application : The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .

- Results or Outcomes : The antimicrobial assay data show that the synthesized compounds manifest profound antimicrobial activity. Compounds 12b, 12e, 12f, 12o, and 12p were identified as the most potent antibacterial agents .

Application in Medicinal Chemistry: Anti-tubercular Compounds

- Summary of the Application : Benzothiazole based anti-tubercular compounds were synthesized and their in vitro and in vivo activity were studied .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Application in Industry: Inert Coatings

- Summary of the Application : Benzothiazole compounds are used as valuable components of matrices of inert coatings in industry .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Medicinal Chemistry: Anti-inflammatory Drugs

- Summary of the Application : Quinazoline derivatives, including those with a benzothiazole moiety, have been reported to exhibit anti-inflammatory properties .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Industry: Dye Dispersants

- Summary of the Application : Benzothiazole compounds are used to disperse dyes .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Industry: Heavy Metal Adsorbents

- Summary of the Application : Benzothiazole compounds are used as adsorbents of heavy metals .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

属性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDKCNNIPGACNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283853 |

Source

|

| Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)butan-2-one | |

CAS RN |

6269-44-9 |

Source

|

| Record name | NSC33751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

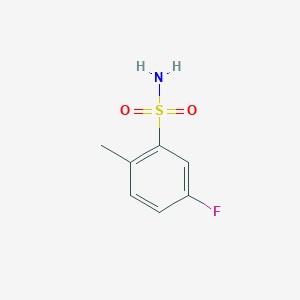

5-Fluoro-2-methylbenzenesulfonamide

2339-57-3

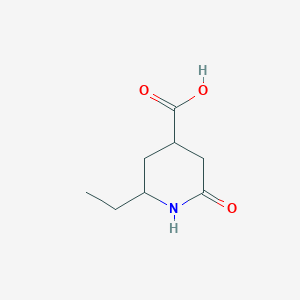

2-Ethyl-6-oxopiperidine-4-carboxylic acid

38478-84-1

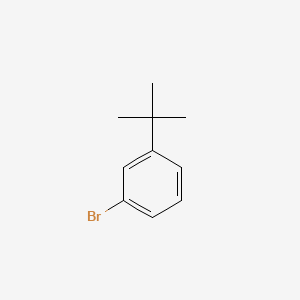

1-Bromo-3-tert-butylbenzene

3972-64-3